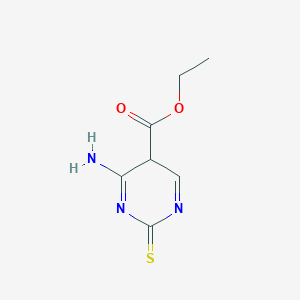
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which imparts unique chemical and biological properties. Thioxopyrimidines have been extensively studied for their diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate, which yields the desired thioxopyrimidine derivative . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxopyrimidines.
Substitution: Various substituted thioxopyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of herbicides and fungicides.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation and oxidative damage . Additionally, it can interact with DNA and RNA, interfering with the replication of viruses and cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate can be compared with other thioxopyrimidine derivatives:
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate: Similar in structure but lacks the sulfur atom at the 2-position.
2-Thioxo-4,5-dihydropyrimidine derivatives: Share the thioxopyrimidine core but differ in the substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9N3O2S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
ethyl 4-amino-2-sulfanylidene-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3-4H,2H2,1H3,(H2,8,10,13) |
Clé InChI |
ZAAQVOIXKWHSKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C=NC(=S)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
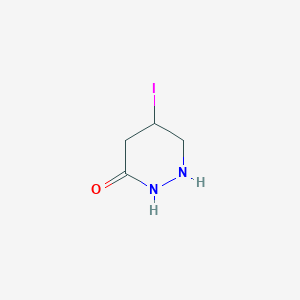
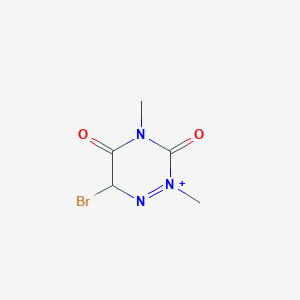
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
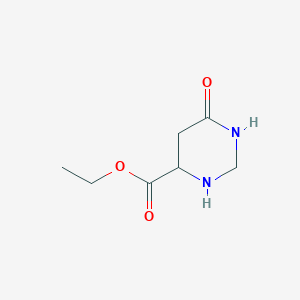
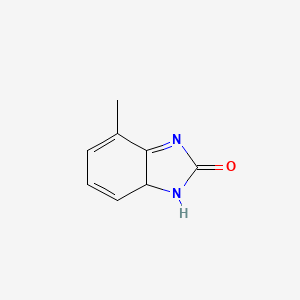
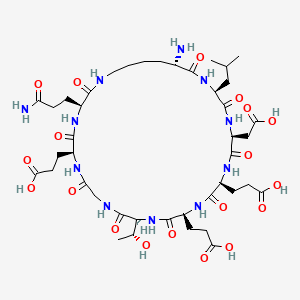
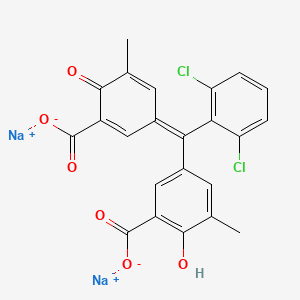
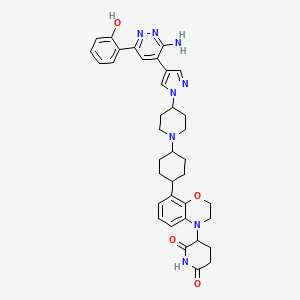
methyl phosphate](/img/structure/B15135221.png)
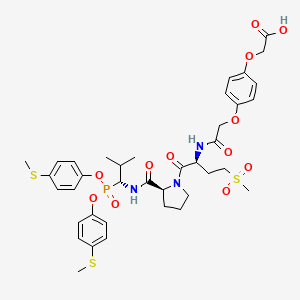
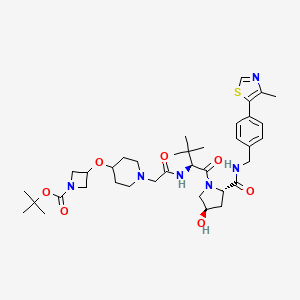
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
